![molecular formula C12H14O2 B1470051 3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal CAS No. 1563755-20-3](/img/structure/B1470051.png)
3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal
Descripción general
Descripción
“3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal” is a chemical compound with the CAS Number: 1563755-20-3 . It has a molecular weight of 190.24 and its IUPAC name is (E)-3-(2-(methoxymethyl)phenyl)-2-methylacrylaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O2/c1-10(8-13)7-11-5-3-4-6-12(11)9-14-2/h3-8H,9H2,1-2H3/b10-7+ . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.24 . It is a liquid at room temperature . The compound should be stored at temperatures below -10 degrees Celsius .Aplicaciones Científicas De Investigación
Catalysis and Reaction Mechanisms : One study explored the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes, which led to the production of butane-1,4-diol and 2-methylpropan-1-ol. This research provides insights into the mechanisms of catalysis involving compounds similar to 3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).
Molecular Structure Analysis : The structural analysis of novel chalcone derivatives, including compounds similar to this compound, was carried out using X-ray diffraction and quantum chemical calculations. This study contributes to understanding the molecular geometry and interactions of such compounds (Patel, Gandhi, Barot, & Patel, 2016).
Heterocyclic System Synthesis : Research into the synthesis of heterocyclic systems, using derivatives of this compound, has been conducted. These compounds served as reagents in the preparation of various heterocyclic compounds, showcasing their utility in synthetic organic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Organic Nonlinear Optic Material : The surface geometry and electronic properties of methyl 3-(4-methoxy phenyl)prop-2-enoate, a compound structurally related to this compound, were investigated for their potential in nonlinear optics. This research contributes to the development of organic materials for optical applications (Sajan, Joe, Jayakumar, & Zaleski, 2008).
Synthesis Techniques and Characterization : A study focused on the mechanical solvent-free synthesis of derivatives of (E)-1-(2-hydroxyphenyl)-α-methyprop-2-en-1-one, similar to this compound. The research highlighted eco-friendly synthesis methods and their characterization using various spectroscopic techniques (Amole, Oyewale, & Bello, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(8-13)7-11-5-3-4-6-12(11)9-14-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJCWMUTWGRJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1COC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



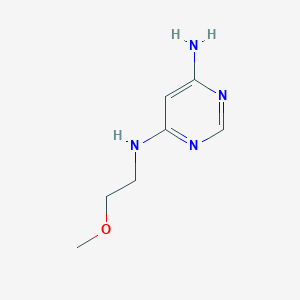
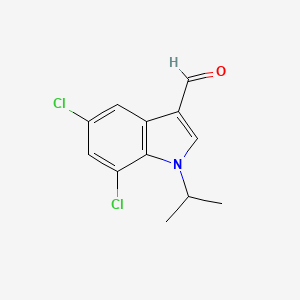
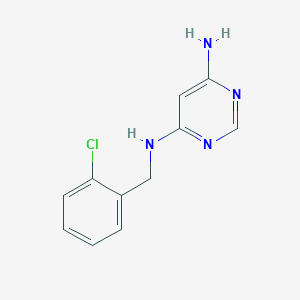
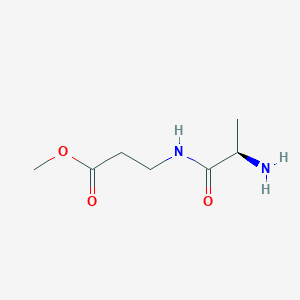
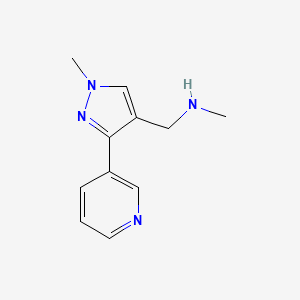
![(1-methoxypropan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469974.png)
![2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469975.png)



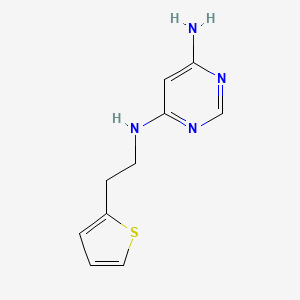
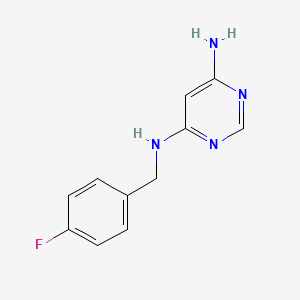
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)
![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-4-amine](/img/structure/B1469988.png)